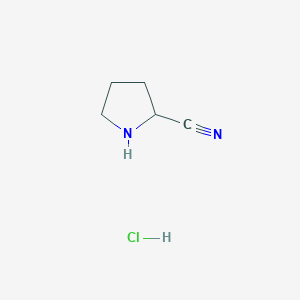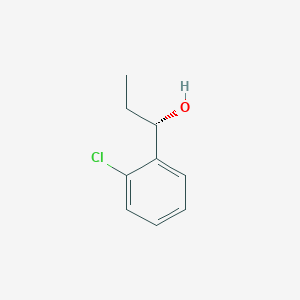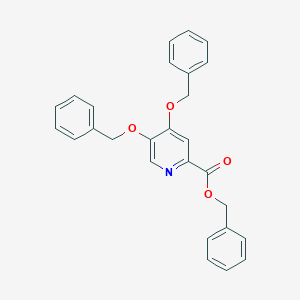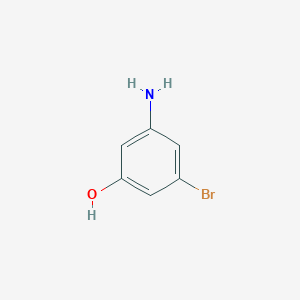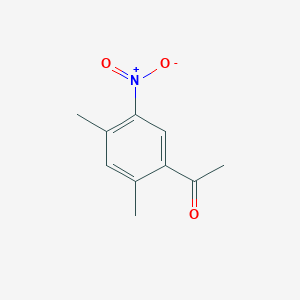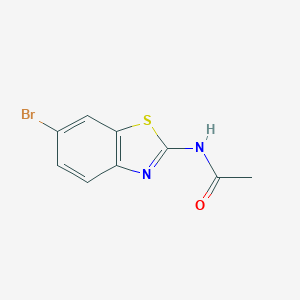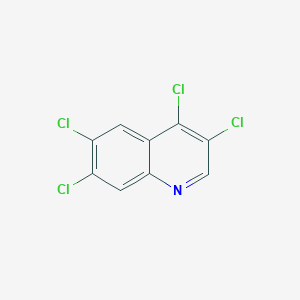![molecular formula C14H11ClS B177780 10-Chloro-10, 11-dihydrodibenz[b,f]thiepin CAS No. 1725-32-2](/img/structure/B177780.png)
10-Chloro-10, 11-dihydrodibenz[b,f]thiepin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Chloro-10, 11-dihydrodibenz[b,f]thiepin is a chemical compound with the molecular formula C14H11ClS . It is used for research and development purposes.
Synthesis Analysis
The synthesis of 10-Chloro-10, 11-dihydrodibenz[b,f]thiepin and related compounds has been studied . For instance, the reaction of 10-bromo-10,11-dihydrodibenzo[b,f]thiepin-11-one with sodium methoxide in methanol leads to thioxanthone and 10-hydroxy-10,11-dihydrodibenzo[b,f]thiepin-11-one .Molecular Structure Analysis
The molecular structure of 10-Chloro-10, 11-dihydrodibenz[b,f]thiepin has been analyzed using various techniques such as elementary analysis, spectral data examination, and gas chromatography . The average mass of the molecule is 246.755 Da, and the monoisotopic mass is 246.026993 Da .Chemical Reactions Analysis
In an aqueous sodium hydroxide solution, the reaction of 10-bromo-10,11-dihydrodibenzo[b,f]thiepin-11-one leads to the formation of six products .Physical And Chemical Properties Analysis
The physical and chemical properties of 10-Chloro-10, 11-dihydrodibenz[b,f]thiepin include its melting point/freezing point, boiling point, lower and upper explosion limit/flammability limit, auto-ignition temperature, kinematic viscosity, partition coefficient n-octanol/water, density and/or relative density, and relative vapor density .Scientific Research Applications
Chemical Research
“10-Chloro-10, 11-dihydrodibenz[b,f]thiepin” is a chemical compound used in various chemical research . It is often used as a building block in the synthesis of other complex molecules .
Pharmaceutical Testing
This compound is used in pharmaceutical testing . High-quality reference standards of this compound are used for accurate results in pharmaceutical research .
Synthesis of Carbamazepine Analogues
The dibenz[b, f]azepine heterocyclic system and related molecules with a single 10,11-bond are important templates for well-prescribed drug molecules, notably carbamazepine (anticonvulsant), clomipramine and imipramine (antidepressants) . “10-Chloro-10, 11-dihydrodibenz[b,f]thiepin” is used in the synthesis of a range of halogenated carbamazepine analogues .
Metabolic and Immunological Studies
Halogenated carbamazepine analogues, synthesized using “10-Chloro-10, 11-dihydrodibenz[b,f]thiepin”, are used in metabolic and immunological studies . These studies aim to identify analogues less prone to metabolic activation .
Structure-Metabolism Studies
The halogenated derivatives of carbamazepine, synthesized using “10-Chloro-10, 11-dihydrodibenz[b,f]thiepin”, are used in structure-metabolism studies . These studies aim to understand how the structure of a compound affects its metabolism .
Hypersensitive Effects Studies
The halogenated derivatives of carbamazepine, synthesized using “10-Chloro-10, 11-dihydrodibenz[b,f]thiepin”, are used in studies of hypersensitive effects . These studies aim to understand how these compounds stimulate T cells .
Safety And Hazards
properties
IUPAC Name |
5-chloro-5,6-dihydrobenzo[b][1]benzothiepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClS/c15-12-9-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQGARUWFXXYMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2SC3=CC=CC=C31)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30513951 |
Source


|
| Record name | 10-Chloro-10,11-dihydrodibenzo[b,f]thiepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Chloro-10, 11-dihydrodibenz[b,f]thiepin | |
CAS RN |
1725-32-2 |
Source


|
| Record name | 10-Chloro-10,11-dihydrodibenzo[b,f]thiepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide](/img/structure/B177697.png)

![2,3,4,5-Tetrahydro-N,N-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-1-benzazepin-5-amine](/img/structure/B177704.png)
